N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline is an organic compound with the molecular formula C16H17F2NO2 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of ethoxy, methoxy, and difluoroaniline functional groups, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C16H17F2NO2 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline |
InChI |
InChI=1S/C16H17F2NO2/c1-3-21-15-7-4-11(8-16(15)20-2)10-19-14-9-12(17)5-6-13(14)18/h4-9,19H,3,10H2,1-2H3 |
InChI Key |
LTTUKBOASBHAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC2=C(C=CC(=C2)F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline can be achieved through a multi-step process involving the following key steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-ethoxy-3-methoxybenzaldehyde with aniline under acidic conditions.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Final Coupling: The final step involves coupling the fluorinated intermediate with 2,5-difluoroaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Substituted anilines and related derivatives.
Scientific Research Applications
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide (N-Vanillyldecanamide)
- 4-hydroxy-3-methoxybenzaldehyde (vanillin)
Uniqueness
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2,5-difluoroaniline is unique due to the presence of both ethoxy and methoxy groups along with difluoroaniline, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
